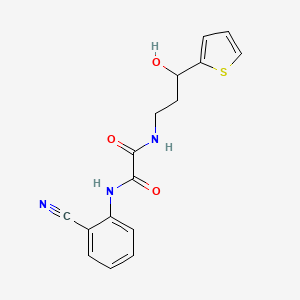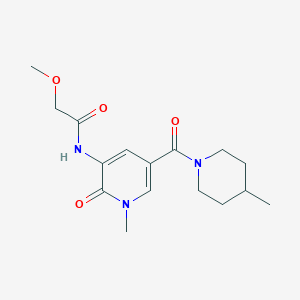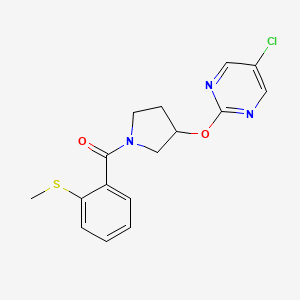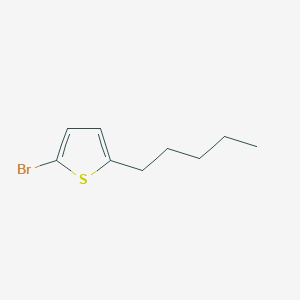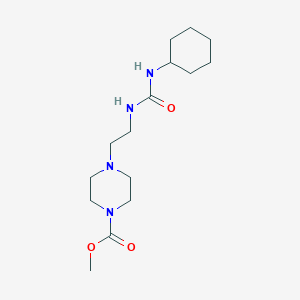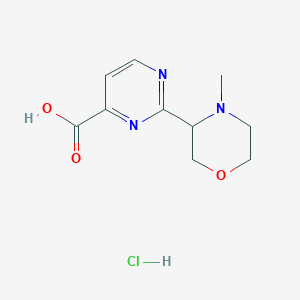![molecular formula C13H8BrCl2NO B2970995 4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol CAS No. 1598429-04-9](/img/structure/B2970995.png)
4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3,4-dichloroaniline under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond . The reaction mixture is then heated under reflux conditions to ensure complete reaction and high yield of the desired product .
Análisis De Reacciones Químicas
4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol can be compared with similar compounds such as:
4-bromo-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl ring.
4-bromo-2-{[(3,4-dichlorophenyl)imino]methyl}phenol: This compound is structurally similar but lacks the (E)-configuration.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties .
Propiedades
IUPAC Name |
4-bromo-2-[(3,4-dichlorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEALEXAWIYIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(C=CC(=C2)Br)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2970912.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2970913.png)
![N-[(4-chlorophenyl)methyl]-5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2970914.png)
![N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970915.png)

![N-[(4-Chlorophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2970919.png)
![7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2970920.png)
